

# 3-(Benzyloxy)-5-bromopyridin-2-amine chemical properties

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## Compound of Interest

Compound Name: 3-(Benzyloxy)-5-bromopyridin-2-amine

Cat. No.: B1286677

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An In-depth Technical Guide to **3-(Benzyloxy)-5-bromopyridin-2-amine**

## Overview

**3-(Benzyloxy)-5-bromopyridin-2-amine** is a substituted pyridine derivative that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a benzyloxy moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry.

## Chemical and Physical Properties

The fundamental properties of **3-(Benzyloxy)-5-bromopyridin-2-amine** are summarized below. These identifiers and physical characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	5-bromo-3-(phenylmethoxy)pyridin-2-amine	[1]
CAS Number	754230-78-9	[1][2]
PubChem CID	20626554	[1]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> BrN <sub>2</sub> O	[1][2]
Molecular Weight	279.13 g/mol	[1][2]
Appearance	Expected to be a solid at room temperature.	
Boiling Point	376.7°C at 760 mmHg	[2]
Melting Point	Data not available in cited literature.	
Solubility	Expected to be soluble in organic solvents like DMSO, methanol, dichloromethane; poorly soluble in water.	
Topological Polar Surface Area	48.1 Å <sup>2</sup>	[1]

## Spectroscopic Data

Detailed spectroscopic information is critical for the identification and quality control of **3-(Benzyloxy)-5-bromopyridin-2-amine**. While full spectra are available from commercial suppliers, the expected characteristic signals are outlined below based on the compound's structure.[2][3]

Spectroscopy	Characteristic Signals
<sup>1</sup> H NMR	- ~7.5-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.- ~7.6 ppm (d, 1H) & ~7.0 ppm (d, 1H): Two aromatic protons on the pyridine ring.- ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH <sub>2</sub> -Ph).- ~5.5-6.0 ppm (br s, 2H): Protons of the primary amine (-NH <sub>2</sub> ), which may be broad and exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	- ~150-155 ppm: Carbon bearing the benzyloxy group (C3).- ~145-150 ppm: Carbon bearing the amino group (C2).- ~137 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.- ~127-129 ppm: Carbons of the phenyl ring.- ~125 ppm & ~115 ppm: Carbons of the pyridine ring.- ~105-110 ppm: Carbon bearing the bromo group (C5).- ~70 ppm: Methylene carbon of the benzyloxy group (-O-CH <sub>2</sub> -Ph).
IR Spectroscopy	- 3450-3300 cm <sup>-1</sup> : Two bands characteristic of a primary amine N-H stretch. <sup>[4]</sup> - 3100-3000 cm <sup>-1</sup> : Aromatic C-H stretch.- 1620-1580 cm <sup>-1</sup> : N-H bending vibration. <sup>[4]</sup> - 1580-1450 cm <sup>-1</sup> : C=C and C=N stretching of the aromatic rings.- 1250-1200 cm <sup>-1</sup> : Aryl-O (ether) C-O stretch.- 1335-1250 cm <sup>-1</sup> : Aromatic C-N stretch. <sup>[4]</sup>
Mass Spec.	- m/z ~278 & ~280: Molecular ion peaks (M <sup>+</sup> , M+2) exhibiting a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom.

## Synthesis and Reactivity

### Reactivity Profile

**3-(Benzyloxy)-5-bromopyridin-2-amine** is a trifunctional molecule with several sites of reactivity:

- **Bromo Substituent (-Br):** The bromine atom at the C-5 position is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of carbon- and heteroatom-based substituents to build molecular complexity.<sup>[5]</sup>
- **Amino Group (-NH<sub>2</sub>):** The primary amine at the C-2 position is nucleophilic and can undergo reactions such as acylation, alkylation, diazotization, and condensation to form fused heterocyclic systems (e.g., imidazopyridines).
- **Benzyloxy Group (-OCH<sub>2</sub>Ph):** This group is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H<sub>2</sub>, Pd/C) to reveal a hydroxyl group, providing another point for functionalization.

## General Synthesis Pathway

While multiple synthetic routes exist for substituted pyridines, a common strategy to access **3-(Benzyloxy)-5-bromopyridin-2-amine** involves the benzylation of the corresponding pyridinol. This protects the hydroxyl group and sets the stage for further modifications.

Caption: General workflow for the synthesis of the title compound.

## Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the preparation of **3-(Benzyloxy)-5-bromopyridin-2-amine** from 2-amino-5-bromopyridin-3-ol.

Materials:

- 2-amino-5-bromopyridin-3-ol (1.0 eq)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Benzyl bromide (BnBr) (1.2 eq)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Deionized water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

#### Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
- Stir the mixture at room temperature for 15 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

#### Workup and Purification:

- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF.

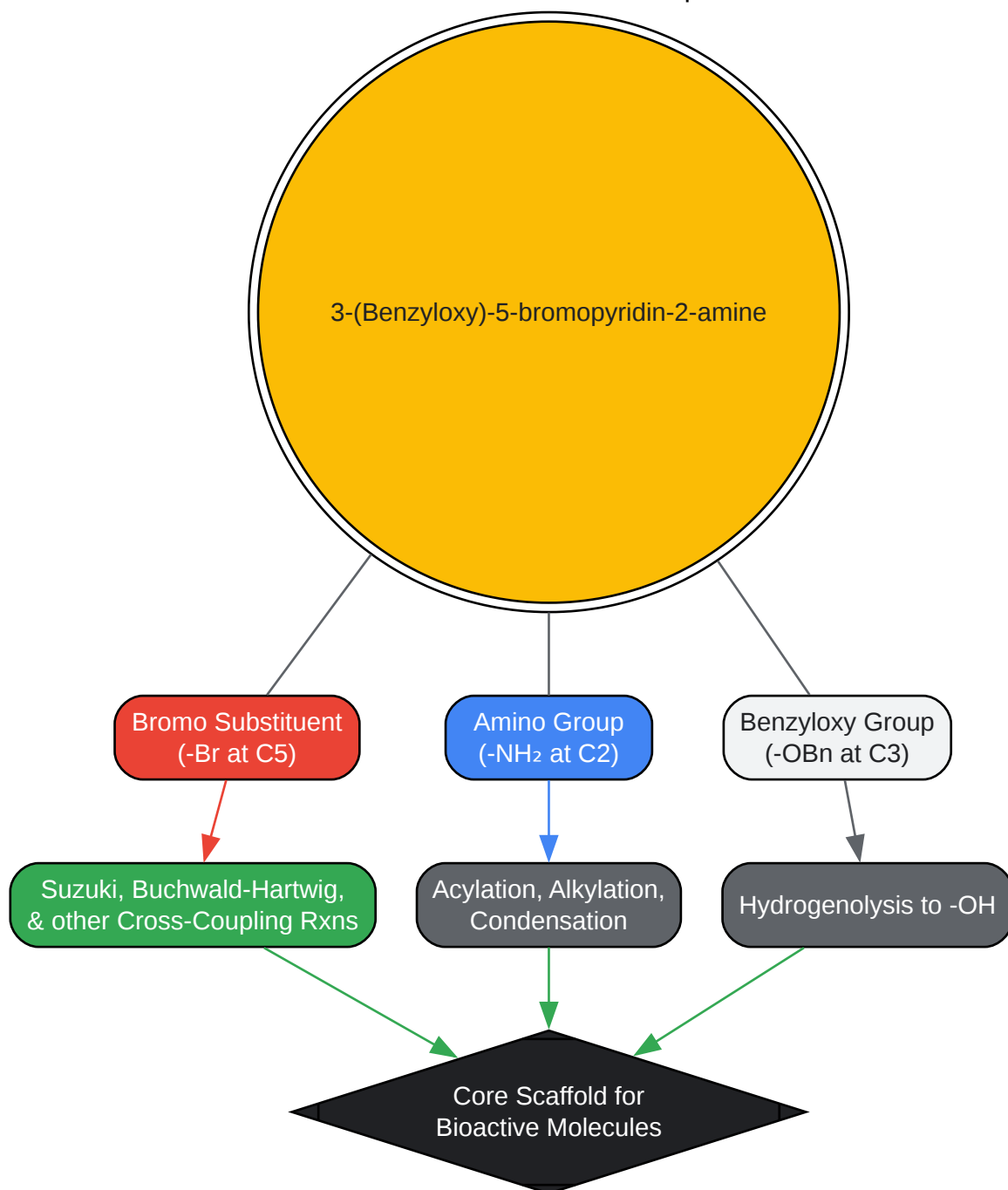
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **3-(Benzyloxy)-5-bromopyridin-2-amine** as a pure product.

## Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within **3-(Benzyloxy)-5-bromopyridin-2-amine** make it a highly valuable scaffold for generating libraries of compounds for drug discovery. The pyridine core is a common feature in many FDA-approved drugs, and the available functional handles allow for systematic Structure-Activity Relationship (SAR) studies.

- **Scaffold for Bioactive Molecules:** This compound serves as a precursor to more complex heterocyclic systems. For instance, an isomer, 4-(benzyloxy)-5-bromopyridin-3-amine, is a key intermediate for synthesizing 7-deazahypoxanthine analogues, which have shown potential as a new class of antitubulin agents for cancer therapy.<sup>[5]</sup> These agents have demonstrated nanomolar potency against various cancer cell lines.<sup>[5]</sup>
- **Cross-Coupling Hub:** The bromo group at C-5 is readily exploited in palladium-catalyzed cross-coupling reactions to append various aromatic, heteroaromatic, or aliphatic groups, which is a cornerstone of modern medicinal chemistry for exploring chemical space.

## Structure-Function Relationships

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Caption: Relationship between the compound's functional groups and its synthetic utility.

## Safety and Handling

**3-(Benzyloxy)-5-bromopyridin-2-amine** is intended for research and development use only. While specific toxicity data is not available, related brominated aromatic amines should be handled with care.

- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage conditions are 2-8°C, protected from light.[2]
- **Hazards:** Based on related compounds like 3-bromo-5-phenylmethoxypyridine, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[6]

## Conclusion

**3-(Benzyloxy)-5-bromopyridin-2-amine** is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, enabling the efficient construction of complex molecular architectures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists looking to incorporate this valuable building block into their synthetic programs.

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